3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

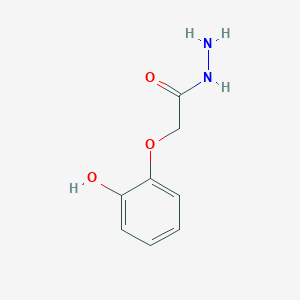

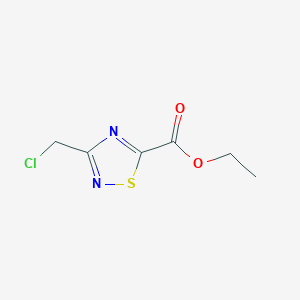

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. This compound is also known as TPOXX, and it is a potent inhibitor of orthopoxviruses, including the smallpox virus. In

Scientific Research Applications

Antimicrobial Activities

Compounds structurally related to 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione have been synthesized and tested for antimicrobial properties. For instance, a series of thiazolidine-2,4-diones showed significant antibacterial and antifungal activities, indicating potential use in developing new antimicrobial agents (Prakash et al., 2010).

Anticancer Activity

N-Substituted indole derivatives involving thiazolidine-2,4-dione have demonstrated anticancer activity. These compounds were tested against the MCF-7 human breast cancer cell line, suggesting a potential pathway for developing novel cancer therapies (Kumar & Sharma, 2022).

Chemical Synthesis and Reaction Mechanisms

Research into the synthesis and reaction mechanisms involving oxazolidine derivatives has led to the development of novel chemical processes. For example, the reaction of 4-phenyl-1,2,4-triazoline-3,5-dione with unsaturated compounds showcases the versatility of these molecules in organic synthesis (Bottomley et al., 1980).

Polymer Chemistry

In the field of polymer chemistry, derivatives of oxazolidine, such as 4-(4′-acetamidophenyl)-1,2,4-triazolidine-3,5-dione, have been utilized in microwave-assisted rapid polycondensation reactions. These studies open up new avenues for creating novel polyureas with potential industrial applications (Mallakpour & Rafiee, 2004).

Crystal Structure Analysis

Crystal structure analysis of molecules similar to this compound has provided insights into their molecular conformations. Such analyses contribute to our understanding of how structural variations can influence biological activity and material properties (Souza et al., 2013).

Lipid Peroxidation Inhibition

Research has identified compounds from a novel chemical series as potent inhibitors of lipid peroxidation, an important factor in cellular damage and disease progression. This finding indicates potential therapeutic applications for conditions associated with oxidative stress (Braughler et al., 1987).

Mechanism of Action

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals

Mode of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets would depend on the specific biochemical properties of the compound and the target.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The impact on specific biochemical pathways would depend on the compound’s interaction with its targets.

Result of Action

Piperidine derivatives have been found to have a wide range of pharmacological activities . The specific effects of this compound would depend on its interaction with its targets and the resulting changes in cellular function.

properties

IUPAC Name |

3-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O5S/c16-15(17,18)11-3-1-2-4-12(11)26(23,24)19-7-5-10(6-8-19)20-13(21)9-25-14(20)22/h1-4,10H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCZQIADYVXZHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluoroanilino)methylene]malononitrile](/img/structure/B2864033.png)

![5-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2864036.png)

![6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2864040.png)

![2'-(1,3-Benzodioxol-5-yl)-1-(propan-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2864045.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2864048.png)

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2864049.png)

![N~1~-(3-ethylphenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2864052.png)